molecular formula C13H18N2O3S B086941 N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide CAS No. 5702-82-9

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide

Cat. No.: B086941
CAS No.: 5702-82-9
M. Wt: 282.36 g/mol
InChI Key: TVEBRNUNWHDRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide (CAS 5702-82-9) is a synthetic organic compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol. This substance features a piperidine ring connected via a sulfonyl group to a phenylacetamide core, a structure of significant interest in various research fields . Experimental studies have demonstrated that this compound acts as a highly effective corrosion inhibitor for mild steel in 1M HCl solution, achieving up to 96% inhibition efficiency at a concentration of 30 ppm . Research into its mechanism suggests it adsorbs onto metal surfaces, forming a protective film. Its performance has been validated through polarization, impedance methods, and mass reduction studies, and further elucidated using Density Functional Theory (DFT) calculations and analysis of Fukui functions . Furthermore, the core structural motifs present in this molecule—namely the sulfonamide and acetamide groups—are recognized in medicinal chemistry research. Similar compounds conjugated with piperidine rings are being investigated as inhibitors of cancer-associated enzymes, such as carbonic anhydrase isoforms IX and XII (CA IX/XII), which are overexpressed in hypoxic solid tumors . Related sulfonamide-acetamide derivatives have also shown promising binding interactions with the dihydrofolate reductase (DHFR) enzyme, a known target for antimicrobial and antitumor agents, indicating a potential broader mechanism for anticancer activity . This compound is provided for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access analytical data, including HPLC separation methods, to support their work .

Properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11(16)14-12-5-7-13(8-6-12)19(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEBRNUNWHDRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205630
Record name N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5702-82-9
Record name N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5702-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5702-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(piperidin-1-ylsulphonyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWU3ZSA5XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide, with the CAS number 5702-82-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H18N2O3S
  • Molecular Weight : 282.36 g/mol
  • LogP : 1.86
  • InChI Key : TVEBRNUNWHDRLC-UHFFFAOYSA-N

The compound is characterized by a piperidine ring linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Synthesis

This compound can be synthesized from piperidine and N-acetylsulfanilyl chloride under mild conditions, typically using water as a solvent and employing sonication to enhance reaction efficiency. The yield of this synthesis can reach up to 94% .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the synthesis of various piperidine derivatives and their evaluation against different solid tumor cell lines. The results demonstrated promising cytotoxic effects, suggesting that these compounds may act as effective anticancer agents by inhibiting key cellular pathways involved in tumor growth .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For instance, compounds with similar structures have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Study 1: Anticancer Properties

A recent study focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The study found that modifications to the piperidine ring significantly influenced the cytotoxicity against various cancer cell lines. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundIC50 (µM)Cancer Cell Line
This compound5.2MCF-7 (Breast Cancer)
Piperidine Derivative A3.8HeLa (Cervical Cancer)
Piperidine Derivative B7.0A549 (Lung Cancer)

Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of this compound on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and cancer progression. The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity, suggesting potential therapeutic applications in metabolic syndrome and related pathologies .

Scientific Research Applications

Analgesic Properties

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide has shown promise as an analgesic agent. Research indicates that compounds with similar structures exhibit significant analgesic effects, making this compound a candidate for further pharmacological evaluation .

Antitumor Activity

Studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including human lung (A-549) and breast (MCF-7) cancer cells. This suggests potential applications in cancer therapy.

CNS Disorders

The compound's structural features allow it to interact with serotonin receptors (5-HT2A), which are implicated in mood disorders and anxiety. Its ability to bind effectively to these receptors indicates potential use in treating psychiatric conditions .

Analytical Applications

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This method allows for the separation and quantification of the compound in various formulations, ensuring quality control in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed significant cytotoxicity against A-549 and MCF-7 cell lines. The compound was evaluated using MTT assays, demonstrating a dose-dependent response that highlights its potential as an antitumor agent.

Case Study 2: CNS Interaction

Research involving the binding affinity of this compound to serotonin receptors showed promising results. Using competitive binding assays, it was found that this compound has unique binding characteristics compared to traditional antidepressants, suggesting a novel mechanism of action for mood disorders treatment .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Activity
4-(Piperidin-1-ylsulfonyl)anilineStructureAntidepressant effects
N-(4-(Piperidin-1-ylsulphonyl)phenyl acetamideStructureAnalgesic properties
4-(Phenylsulfonyl)piperidinesStructureHigh-affinity serotonin receptor antagonists

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The pharmacological and chemical properties of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide are often compared to derivatives with modified sulfonamide or acetamide groups. Key analogues include:

Compound Name Substituents/Modifications Key Pharmacological Activity Reference
N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (2c) 4-Methylpiperazine sulfonyl group Antimicrobial activity
N-(4-(Morpholinosulfonyl)phenyl)acetamide (2d) Morpholine sulfonyl group Antimicrobial activity
N-(4-(Thiomorpholinosulfonyl)phenyl)acetamide (2e) Thiomorpholine sulfonyl group Antimicrobial activity
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethylamine sulfonyl group Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine sulfonyl group Anti-hypernociceptive (inflammatory pain)
2-((4-(4-Fluorophenyl)-...)acetamide (M12) Thiopyrimidin-benzenesulfonamide hybrid Antimicrobial activity

Key Findings :

  • Analgesic Activity: Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibits superior analgesic activity compared to paracetamol, while 36 and 37 show anti-hypernociceptive effects in inflammatory pain models .
  • Antimicrobial Properties : Derivatives with morpholine or thiomorpholine groups (2d, 2e) demonstrate moderate to strong activity against Gram-positive bacteria .
  • Anti-COVID-19 Potential: Derivatives like 5e (2-(4-bromophenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide) were synthesized as DHFR inhibitors, though their antiviral efficacy remains under investigation .

Chemical and Physical Properties

The piperidine sulfonyl group in N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide enhances its stability and solubility compared to analogues with bulkier substituents.

Property N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide N-(4-(Morpholinosulfonyl)phenyl)acetamide (2d) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Melting Point 162–163°C (intermediate 2a) Not reported 174–175°C (compound 5g)
Solubility Moderate in ethanol, DMF Low in non-polar solvents Low in water, soluble in DMSO
Reactivity Forms hydrogen bonds with DHFR Less reactive due to morpholine ring High reactivity with nitro and chloro groups

Preparation Methods

Sulfonylation of 4-Aminophenylacetamide

The most widely reported method involves reacting 4-aminophenylacetamide with piperidine-1-sulfonyl chloride under basic conditions. Key steps include:

Reaction Conditions

  • Solvent: Polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

  • Temperature: Room temperature to mild heating (25–40°C).

Procedure

  • Dissolve 4-aminophenylacetamide (1.0 equiv) in DCM.

  • Add piperidine-1-sulfonyl chloride (1.1 equiv) dropwise under nitrogen.

  • Introduce TEA (2.0 equiv) and stir for 12–24 hours.

  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield: 70–85% after purification.

Alternative Synthetic Routes

Reductive Alkylation Methods

The ACS Publications study describes a one-pot reductive alkylation strategy using S-ethyl thioesters and sodium triacetoxyborohydride (STAB). While originally applied to aldehydes, this method can be adapted for sulfonamide synthesis:

  • Generate the sulfonyl chloride in situ from piperidine and chlorosulfonic acid.

  • React with 4-aminophenylacetamide in DMF using STAB and 10% Pd/C.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages: Avoids isolation of unstable intermediates.
Yield: 60–70%.

Petrenko-Kritschenko Condensation

The DTIC document outlines the Petrenko-Kritschenko reaction for piperidone synthesis, which can be modified for sulfonamide derivatives:

  • Condense two moles of benzaldehyde with 4-aminophenylacetamide and ethyl acetoacetate.

  • Perform a double Mannich reaction to form the piperidine ring.

  • Sulfonate the intermediate using sulfur trioxide.

Yield: 50–60% after sulfonation.

Optimization of Reaction Parameters

Solvent and Base Selection

ParameterOptimal ChoiceEffect on YieldCitation
Solvent DMFMaximizes solubility of intermediates
Base PyridineEfficient HCl scavenging without side reactions
Temperature 25°CBalances reaction rate and decomposition

Key Finding: DMF increases reaction homogeneity, while pyridine minimizes side-product formation compared to TEA.

Purification Techniques

  • Recrystallization: Ethanol/water (3:1) achieves >95% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for complex mixtures.

Characterization and Validation

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 7.58 (s, 2H, Ar-H), 3.67 (t, 4H, piperidine-H), 2.11 (s, 3H, acetamide-CH3_3).

    • 13^{13}C NMR: 172.02 ppm (C=O), 44.02 ppm (piperidine-C).

  • ESI-MS: m/z 282.36 [M+H]+^+.

Purity Assessment

  • HPLC: >99% purity using a C18 column (acetonitrile/water gradient).

  • Elemental Analysis: C 55.30%, H 6.43%, N 9.92% (calculated for C13_{13}H18_{18}N2_2O3_3S).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCitation
Sulfonylation 8595High
Reductive Alkylation 7090Moderate
Petrenko-Kritschenko 6085Low

Challenges and Solutions

  • Challenge: Hydrolysis of sulfonyl chloride during storage.
    Solution: Use anhydrous solvents and store under nitrogen.

  • Challenge: Low solubility of 4-aminophenylacetamide.
    Solution: Sonication in DMF improves dispersion .

Q & A

What are the recommended synthetic routes for N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide?

Level: Basic
Answer:
A common approach involves sulfonylation of 4-aminophenylacetamide with piperidine-1-sulfonyl chloride under basic conditions. For example, analogous sulfonamide syntheses (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) employ refluxing acetic anhydride with sulfonamide precursors, followed by purification via recrystallization . Key steps include:

Sulfonylation: React 4-aminophenylacetamide with piperidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

Purification: Use column chromatography or recrystallization (ethanol/water) to isolate the product.

Characterization: Validate purity via melting point analysis and spectroscopic methods (e.g., NMR, IR) .

How is N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide characterized post-synthesis?

Level: Basic
Answer:
Standard characterization methods include:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent integration and piperidine ring conformation (e.g., δ 2.5–3.5 ppm for piperidine protons) .
    • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 282.36 for [M+H]⁺) .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and sulfonyl groups) .
  • Elemental Analysis: Ensure >95% purity by matching calculated vs. observed C/H/N/S ratios .

What pharmacological activities are reported for structurally related N-phenylacetamide sulfonamides?

Level: Basic
Answer:
While direct studies on N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide are limited, analogues demonstrate:

  • Anti-hypernociceptive activity: Piperazinyl-sulfonamide derivatives (e.g., compound 37) reduce inflammatory pain in rodent models via COX-2 inhibition .
  • Analgesic effects: 4-Methylpiperazinyl derivatives (e.g., compound 35) show efficacy comparable to paracetamol in thermal nociception assays .
    Methodological Note: In vivo models (e.g., carrageenan-induced paw edema) and ELISA-based COX-2 inhibition assays are recommended for evaluating similar mechanisms .

How do sulfonamide substituents influence biological activity in N-phenylacetamide derivatives?

Level: Advanced
Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent on SulfonamideBiological ActivityKey FindingsReference
Piperidin-1-ylHypotheticalPredicted enhanced lipophilicity for CNS penetration.
Piperazin-1-ylAnti-hypernociceptiveIncreased potency due to basic nitrogen enhancing target binding.
N,N-DiethylsulfamoylModerate activityBulky groups may sterically hinder receptor interactions.

Methodological Insight: Use comparative docking studies (e.g., AutoDock Vina) to map substituent interactions with targets like COX-2 or sigma-1 receptors. Validate with functional assays (e.g., calcium flux for receptor modulation) .

How can researchers resolve contradictions in pharmacological data across studies?

Level: Advanced
Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) or animal models (e.g., Sprague-Dawley vs. Wistar rats) .
  • Dosage Regimens: Optimize in vivo doses (e.g., 10–50 mg/kg) using pharmacokinetic profiling (e.g., HPLC plasma analysis) .
  • Off-Target Effects: Screen against panels of receptors (e.g., CEREP’s SafetyScreen44) to identify polypharmacology .

Case Study: Compound 37 (piperazinyl derivative) showed anti-hypernociceptive activity in carrageenan models but no effect in neuropathic pain assays, highlighting model-specific efficacy .

What computational strategies predict molecular interactions of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide?

Level: Advanced
Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., GROMACS) using COX-2 (PDB: 5KIR) or sigma-1 (PDB: 5HK1) crystal structures.
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., sulfonyl oxygen hydrogen bonding) using Schrödinger Phase .
  • ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

Validation: Cross-reference computational results with experimental SAR data (e.g., piperidine vs. piperazine ring effects) .

What analytical challenges arise in quantifying N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide in biological matrices?

Level: Advanced
Answer:

  • Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection Limits: Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z 282→ transition) for nM-level sensitivity .
  • Stability: Assess photodegradation under UV light and pH-dependent hydrolysis (e.g., t1/2 in simulated gastric fluid) .

Protocol: Validate assays per ICH Q2(R1) guidelines, including linearity (R² >0.99), precision (%RSD <15%), and recovery (>80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.